molecular formula C18H28N2O3 B1661747 Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 946409-35-4

Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate

Cat. No.: B1661747
CAS No.: 946409-35-4
M. Wt: 320.4
InChI Key: NZWAUTDCSSMVGG-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate: is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing the drug-like properties of bifunctional protein degraders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be performed on the piperidine ring or the phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Products may include oxidized derivatives of the aminomethyl group.

    Reduction: Reduced forms of the piperidine or phenyl groups.

    Substitution: Substituted derivatives at the aminomethyl group.

Scientific Research Applications

Chemistry: : The compound is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .

Biology: : In biological research, it is used to study protein-protein interactions and the mechanisms of protein degradation.

Medicine: : The compound’s role in PROTACs makes it valuable in drug discovery and development, particularly for targeting diseases caused by aberrant protein function.

Industry: : In the pharmaceutical industry, it is used in the development of new therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The compound functions as a linker in PROTACs, facilitating the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate is unique due to its specific structure, which provides a balance of flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTACs, enhancing their ability to target and degrade specific proteins .

Properties

IUPAC Name

tert-butyl 4-[[4-(aminomethyl)phenyl]methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-10-8-16(9-11-20)22-13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-13,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWAUTDCSSMVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656432
Record name tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-35-4
Record name tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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